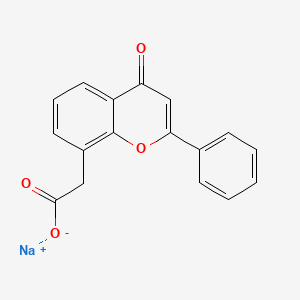
Mitoflaxone sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitoflaxone sodium, also known as flavone acetic acid sodium salt, is a synthetic flavonoid that has been studied for its potential antitumor properties. It has been involved in phase II clinical trials in Europe for patients with advanced colorectal carcinoma and malignant melanoma. Despite promising preclinical activity, the drug did not demonstrate significant clinical activity, leading to the suspension of further studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mitoflaxone sodium involves the reaction of flavone acetic acid with sodium hydroxide. The process typically includes the following steps:
Preparation of Flavone Acetic Acid: This involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form flavone acetic acid.
Formation of Sodium Salt: The flavone acetic acid is then reacted with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-hydroxyacetophenone and benzaldehyde are reacted in industrial reactors.
Purification: The resulting flavone acetic acid is purified through crystallization or other suitable methods.
Conversion to Sodium Salt: The purified flavone acetic acid is then converted to its sodium salt by reacting with sodium hydroxide.
化学反应分析
Types of Reactions
Mitoflaxone sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydroflavone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavone derivatives.
Substitution Products: Various substituted flavone derivatives.
科学研究应用
Chemistry: Used as a model compound in the study of flavonoid chemistry and reactions.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Studied in clinical trials for its potential use in treating advanced colorectal carcinoma and malignant melanoma.
作用机制
Mitoflaxone sodium exerts its effects through several mechanisms:
Antitumor Activity: It is believed to induce apoptosis in tumor cells by generating reactive oxygen species and disrupting mitochondrial function.
Molecular Targets: The compound targets various cellular pathways, including the inhibition of DNA synthesis and the induction of cell cycle arrest.
Pathways Involved: Key pathways include the mitochondrial apoptotic pathway and the inhibition of angiogenesis.
相似化合物的比较
Mitoflaxone sodium can be compared with other similar compounds, such as:
Flavone Acetic Acid: The parent compound of this compound, also studied for its antitumor properties.
5,6-Dimethylxanthenone-4-acetic Acid (DMXAA): Another flavonoid derivative with similar antitumor activity.
Sodium Stibogluconate: A compound with antitumor and antiparasitic properties, used as a comparison for its mechanism of action.
Uniqueness
This compound is unique due to its specific structure and the combination of flavonoid and acetic acid moieties, which contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
87626-64-0 |
|---|---|
分子式 |
C17H11NaO4 |
分子量 |
302.26 g/mol |
IUPAC 名称 |
sodium;2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C17H12O4.Na/c18-14-10-15(11-5-2-1-3-6-11)21-17-12(9-16(19)20)7-4-8-13(14)17;/h1-8,10H,9H2,(H,19,20);/q;+1/p-1 |
InChI 键 |
IXVASPMKXYVFLK-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















